molecular formula C18H31N3O3S B6978532 N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide

N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide

Cat. No.: B6978532
M. Wt: 369.5 g/mol
InChI Key: VRZAWSYJLFHZKY-UHFFFAOYSA-N
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Description

N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[34]oct-6-ene-2-carboxamide is a complex organic compound with a unique structure that includes a spirocyclic framework

Properties

IUPAC Name

N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31N3O3S/c1-13(2)16-18(9-4-5-10-18)12-21(16)17(22)20-15-8-6-7-14(15)11-19-25(3,23)24/h4-5,13-16,19H,6-12H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRZAWSYJLFHZKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1C2(CC=CC2)CN1C(=O)NC3CCCC3CNS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spirocyclic core, introduction of the sulfonamide group, and final functionalization to obtain the desired compound. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale reactions, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the compound’s structure, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as a drug candidate for various diseases.

    Industry: The compound is investigated for its use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular interactions depend on the compound’s structure and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-[2-(methanesulfonamidomethyl)cyclopentyl]-3-propan-2-yl-2-azaspiro[3.4]oct-6-ene-2-carboxamide include other spirocyclic compounds and sulfonamide derivatives. These compounds share structural features but may differ in their specific functional groups and biological activities.

Uniqueness

The uniqueness of this compound lies in its specific combination of a spirocyclic core and sulfonamide functionality. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.

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